N-(3-methylphenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
N-(3-Methylphenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide is a bicyclic amine derivative featuring an 8-azabicyclo[3.2.1]octane core. This scaffold is widely explored in medicinal chemistry due to its structural rigidity and ability to interact with diverse biological targets. The compound is substituted at position 3 with a pyridin-2-yloxy group and at position 8 with a 3-methylphenyl carboxamide.
Properties
IUPAC Name |
N-(3-methylphenyl)-3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-5-4-6-15(11-14)22-20(24)23-16-8-9-17(23)13-18(12-16)25-19-7-2-3-10-21-19/h2-7,10-11,16-18H,8-9,12-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQXOJUWEPCDIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2C3CCC2CC(C3)OC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the pyridin-2-yloxy group, and the final coupling with the m-tolyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridin-2-yloxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(3-methylphenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with specific proteins and enzymes makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases, making it a target for pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and similar derivatives:
Key Observations:
Substituent Impact on Activity: The pyridin-2-yloxy group in the target compound may enhance hydrogen-bonding interactions compared to sulfonyl or triazole substituents in analogs .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to , where tert-butyl carbamate intermediates are used to introduce the pyridin-2-yloxy group . Sulfonamide analogs (e.g., ) require additional sulfonation steps, which may reduce yield .
The ELOVL6 inhibitor () highlights the scaffold’s versatility in targeting metabolic enzymes, though substituent choice is critical for specificity .
Physicochemical Properties: The target compound’s estimated molecular weight (~390 g/mol) falls within the acceptable range for CNS penetration, unlike bulkier analogs like the ELOVL6 inhibitor (438.46 g/mol) .
Biological Activity
N-(3-methylphenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound of interest due to its potential biological activities, particularly as a selective antagonist for certain receptors. This article reviews its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 365.45 g/mol
- CAS Number : 2109283-87-4
This compound belongs to the class of azabicyclo compounds, which are known for their diverse pharmacological profiles.
Research indicates that this compound functions primarily as a kappa opioid receptor (KOR) antagonist. KORs are involved in various physiological processes, including pain modulation, mood regulation, and addictive behaviors. The selectivity of this compound for KOR over mu and delta receptors has been highlighted in several studies:
- Potency : The compound exhibits a KOR IC value significantly lower than that for mu and delta receptors, indicating a strong preference for KOR binding .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural components:
- Pyridinyl Group : The presence of the pyridin-2-yloxy moiety enhances receptor binding affinity.
- Azabicyclo Framework : This bicyclic structure contributes to the overall conformational stability and interaction with the KOR.
- Substituents on the Phenyl Ring : Variations in substituents on the 3-methylphenyl group have been shown to modulate activity; for instance, halogen substitutions can increase potency.
Table 1: SAR Insights
| Substituent | Effect on Activity |
|---|---|
| Methyl | Increases lipophilicity |
| Chlorine | Enhances KOR selectivity |
| Hydroxyl | Improves solubility |
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- In Vivo Studies : Animal models demonstrated that administration of this compound effectively reversed KOR agonist-induced diuresis, supporting its role as an antagonist .
- CNS Exposure : Modifications to enhance brain penetration have been explored, with some analogs showing improved central nervous system (CNS) exposure while retaining selectivity for KOR .
Case Study 1: Kappa Opioid Receptor Antagonism
In a study involving rat models, this compound was administered to evaluate its effects on pain response and mood regulation:
- Results : The compound significantly reduced KOR-mediated analgesic effects without affecting mu receptor pathways, suggesting potential therapeutic applications in managing pain without the risk of addiction associated with mu agonists.
Case Study 2: Brain Exposure Enhancement
A series of analogs were developed based on the original compound to improve bioavailability in the CNS:
Q & A
Q. What are the recommended synthetic strategies for N-(3-methylphenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide, considering its bicyclic framework and substituent diversity?
Answer: The synthesis involves multi-step reactions starting with the 8-azabicyclo[3.2.1]octane core. Key steps include:
- Core functionalization : Introduce the pyridin-2-yloxy group via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) .
- Carboxamide formation : Couple the bicyclic amine with 3-methylphenyl isocyanate using a base catalyst (e.g., triethylamine) in anhydrous dichloromethane .
- Optimization : Adjust reaction parameters (temperature: 60–80°C, solvent: DMF/THF) and employ protecting groups (e.g., Boc) for sensitive intermediates .
Validate purity (>95%) via HPLC and confirm regiochemistry via NOESY NMR .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Answer: Use orthogonal analytical techniques:
- Stereochemical validation : 2D NMR (COSY, HSQC) to resolve bicyclic ring proton couplings and confirm substituent orientation .
- Mass accuracy : High-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]+ (expected error < 2 ppm) .
- Crystallography : X-ray diffraction for absolute configuration determination, if single crystals are obtainable .
Q. What in vitro assays are suitable for initial biological screening of this compound?
Answer: Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Fluorescence polarization assays for kinase or protease targets (IC50 determination) .
- Cellular permeability : Caco-2 monolayer studies with LC-MS quantification to assess intestinal absorption potential .
- Cytotoxicity : MTT assays in HEK293 or HepG2 cells to establish preliminary safety margins (EC50 > 10 μM recommended) .
Advanced Research Questions
Q. How can contradictory bioactivity data across assay systems (e.g., enzyme vs. cell-based) be resolved?
Answer:
- Assay standardization : Control variables like DMSO concentration (<0.1%), ATP levels (for kinase assays), and cell passage number .
- Metabolite profiling : Incubate the compound with liver microsomes (human/rat) to identify active/inactive metabolites interfering with cellular readouts .
- Target engagement validation : Use cellular thermal shift assays (CETSA) to confirm direct target binding in live cells .
Q. What methodologies optimize the pharmacokinetic profile while maintaining target engagement?
Answer:
- SAR-guided modifications : Replace the pyridin-2-yloxy group with isosteres (e.g., pyrimidin-4-yloxy) to improve metabolic stability .
- Solubility enhancement : Introduce ionizable groups (e.g., tertiary amines) or formulate with cyclodextrins .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction (fu) and adjust logP via substituent halogenation .
Q. How can researchers evaluate thermodynamic stability under physiological conditions?
Answer:
Q. What computational strategies predict off-target interactions or toxicity risks?
Answer:
- Molecular docking : Screen against toxicity panels (e.g., hERG, CYP450 isoforms) using Glide or AutoDock .
- QSAR modeling : Train models on Tox21 datasets to predict hepatotoxicity or genotoxicity .
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability and blood-brain barrier penetration .
Data Analysis & Experimental Design
Q. How should dose-response inconsistencies in animal vs. in vitro models be addressed?
Answer:
Q. What statistical approaches validate synergistic or antagonistic effects in combination therapies?
Answer:
Q. How can researchers design robust SAR studies for analogs of this compound?
Answer:
- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., -OCH3 → -CF3 on the 3-methylphenyl group) .
- Free-Wilson analysis : Deconvolute contributions of individual substituents to bioactivity .
- Parallel synthesis : Use automated platforms (e.g., Chemspeed) to generate 50–100 analogs for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
